

A Comparative Guide to the NMR Characterization of Psicofuranose and Its Alternatives

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Compound of Interest

Compound Name: *Psicofuranose*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of **psicofuranose** with its common monosaccharide alternatives, D-fructose and D-glucose. Detailed experimental protocols and data interpretation are included to assist researchers in the structural elucidation and analysis of these important carbohydrates.

Introduction to Psicofuranose NMR

D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, that has gained significant attention for its potential as a low-calorie sugar substitute. In solution, D-psicose exists in a complex equilibrium of different isomeric forms: α - and β -**psicofuranose** (a five-membered ring), and α - and β -psicopyranose (a six-membered ring). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing this equilibrium and elucidating the precise structure of each isomer. This guide will focus on the furanose form, **psicofuranose**, and compare its NMR signature to those of D-fructose and D-glucose.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for the major anomers of D-**psicofuranose**, D-fructose, and D-glucose in deuterium oxide (D_2O). These values are

crucial for identifying the different forms of these sugars in solution and for determining their relative concentrations.

Table 1: ^1H NMR Chemical Shifts (ppm) of D-**Psicofuranose**, D-Fructose, and D-Glucose Anomers in D_2O

Proton	α - Psicofura nose	β - Psicofura nose	α - Fructofur anose	β - Fructofur anose	α - Glucopyr anose	β - Glucopyr anose
H-1	~3.7-3.9	~3.7-3.9	3.61	3.73	5.24	4.64
H-2	-	-	-	-	3.53	3.25
H-3	~4.0-4.2	~4.0-4.2	4.13	4.19	3.72	3.51
H-4	~4.0-4.2	~4.0-4.2	4.21	4.01	3.41	3.49
H-5	~3.8-4.0	~3.8-4.0	3.96	3.87	3.76	3.48
H-6a	~3.6-3.8	~3.6-3.8	3.70	3.73	3.82	3.91
H-6b	~3.6-3.8	~3.6-3.8	3.61	3.64	3.75	3.75

Note: Precise, fully assigned ^1H NMR data for **psicofuranose** anomers is not as readily available in the literature as for fructose and glucose. The ranges provided are based on available data from the Biological Magnetic Resonance Bank (BMRB). For detailed analysis, 2D NMR experiments are recommended.

Table 2: ^{13}C NMR Chemical Shifts (ppm) of D-**Psicofuranose**, D-Fructose, and D-Glucose Anomers in D_2O

Carbon	α - Psicofura nose	β - Psicofura nose	α - Fructofur anose	β - Fructofur anose	α - Glucopyr anose	β - Glucopyr anose
C-1	~63-65	~63-65	62.7	63.8	93.1	96.9
C-2	~104-106	~101-103	104.9	101.9	72.5	75.2
C-3	~77-79	~75-77	82.2	76.5	73.8	76.9
C-4	~72-74	~70-72	77.5	75.6	70.5	70.7
C-5	~81-83	~80-82	81.3	80.9	72.5	76.9
C-6	~62-64	~62-64	63.8	63.2	61.6	61.7

Note: Data for **psicofuranose** is based on available BMRB data. Data for fructose and glucose is compiled from various literature sources.[\[1\]](#)

Interpretation of NMR Spectra

The anomeric protons (H-1 for aldoses like glucose, and protons adjacent to the anomeric carbon for ketoses) and anomeric carbons (C-1 for aldoses, C-2 for ketoses) are particularly diagnostic in carbohydrate NMR.

- Anomeric Protons:** In D-glucose, the anomeric proton (H-1) of the α -anomer typically appears at a lower field (higher ppm) than the β -anomer.[\[2\]](#) The coupling constant ($^3J_{H1,H2}$) is also characteristic, with a larger coupling constant for the axial-axial relationship in the β -anomer (~8 Hz) compared to the axial-equatorial relationship in the α -anomer (~3-4 Hz).
- Anomeric Carbons:** The chemical shift of the anomeric carbon is highly sensitive to the stereochemistry at the anomeric center. For D-glucose, the C-1 of the β -anomer is shifted downfield compared to the α -anomer. For ketoses like fructose and psicose, the C-2 chemical shift distinguishes the anomers.

Experimental Protocols

A standardized workflow is essential for obtaining high-quality and reproducible NMR data for monosaccharides.

1. Sample Preparation

- **Solvent:** High-purity deuterium oxide (D_2O , 99.9% D or higher) is the solvent of choice for carbohydrate NMR as it dissolves sugars well and avoids a large interfering solvent signal in 1H NMR.
- **Concentration:** A concentration of 10-50 mg of the carbohydrate in 0.5-0.7 mL of D_2O is typically sufficient for standard 1H and ^{13}C NMR experiments on a modern spectrometer.
- **Internal Standard:** For accurate chemical shift referencing and quantification, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
- **pH:** The pH of the solution can influence the chemical shifts. It is advisable to control and report the pD (the pH equivalent in D_2O).

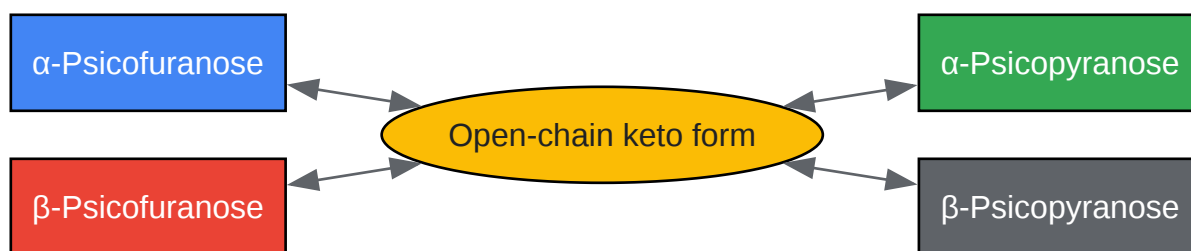
2. NMR Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spectra of sugar anomers.
- 1H NMR:
 - A standard 1D proton experiment with solvent suppression (e.g., presaturation) is typically used.
 - Key parameters include a spectral width of ~10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of at least 5 times the longest T_1 of the protons of interest for quantitative analysis.
- ^{13}C NMR:
 - A proton-decoupled ^{13}C experiment is standard for obtaining singlets for each carbon, which simplifies the spectrum.
 - A spectral width of ~150-200 ppm is typically used. For quantitative analysis, a longer relaxation delay is necessary, and inverse-gated decoupling can be employed to suppress

the Nuclear Overhauser Effect (NOE).

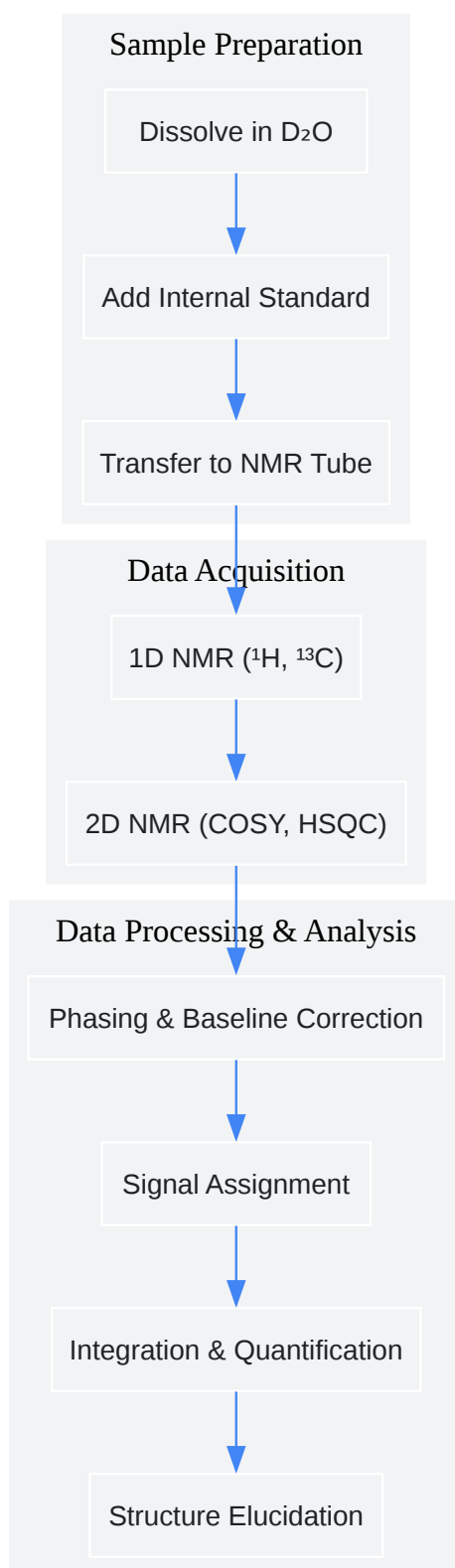
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system, helping to trace the connectivity of the sugar backbone.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning both ^1H and ^{13}C spectra.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for confirming assignments and identifying linkages in more complex carbohydrates.

Visualization of Key Concepts



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Caption: Equilibrium of D-Psicose in solution.



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References

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